molecular formula C8H16ClN B1381114 Bicyclo[3.2.1]octan-3-amine hydrochloride CAS No. 23263-48-1

Bicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B1381114
CAS No.: 23263-48-1
M. Wt: 161.67 g/mol
InChI Key: CEMXONYLWNOMMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.2.1]octan-3-amine hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClN. It is a bicyclic amine, which means it contains two fused rings and an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octan-3-amine hydrochloride can be achieved through several methods. One common approach involves the desymmetrization of achiral tropinone derivatives. This process typically requires stereochemical control to ensure the correct configuration of the bicyclic structure . Another method involves the Tsuji–Trost reaction followed by intramolecular cycloaddition .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine group and the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amine group to a corresponding imine or nitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary or secondary amines.

Scientific Research Applications

Bicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The amine group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

    Tropane: A bicyclic compound with a similar structure but different functional groups.

    Quinuclidine: Another bicyclic amine with a different ring system.

    Norbornane: A bicyclic hydrocarbon with a similar framework but lacking the amine group.

Uniqueness: Bicyclo[3.2.1]octan-3-amine hydrochloride is unique due to its specific ring structure and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

bicyclo[3.2.1]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-4-6-1-2-7(3-6)5-8;/h6-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMXONYLWNOMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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